In-Depth Technical Guide: Chemical Properties and Molecular Structure of 2-(Propan-2-ylamino)butan-1-ol
In-Depth Technical Guide: Chemical Properties and Molecular Structure of 2-(Propan-2-ylamino)butan-1-ol
Executive Summary
In the landscape of modern drug discovery and organic synthesis, chiral amino alcohols serve as privileged scaffolds. 2-(Propan-2-ylamino)butan-1-ol , commonly referred to as 2-(isopropylamino)-1-butanol, is a highly versatile bifunctional building block. Featuring both a primary hydroxyl group and a sterically hindered secondary amine, this compound offers unique regioselective and stereoselective handles for complex Active Pharmaceutical Ingredient (API) synthesis.
This technical whitepaper deconstructs the molecular architecture, reactivity profile, and synthetic methodologies of 2-(propan-2-ylamino)butan-1-ol. By establishing a self-validating experimental framework, we aim to provide researchers with actionable, causally-driven insights for integrating this compound into advanced synthetic pipelines.
Molecular Structure & Physicochemical Data
The structural uniqueness of 2-(propan-2-ylamino)butan-1-ol stems from its C2 stereocenter and the interplay between its two functional groups. The isopropyl moiety attached to the nitrogen atom provides significant steric shielding, which fundamentally alters the nucleophilicity of the amine compared to its primary amine precursor, 2-amino-1-butanol[1].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, cross-referenced from authoritative chemical databases[2][3].
| Property | Value | Causality / Chemical Impact |
| IUPAC Name | 2-(Propan-2-ylamino)butan-1-ol | Standard systematic nomenclature. |
| Common Synonyms | 2-(isopropylamino)-1-butanol | Widely used in commercial catalogs. |
| CAS Registry Number | 51977-18-5 | Unique identifier for regulatory tracking. |
| Molecular Formula | C7H17NO | Indicates a saturated, aliphatic framework. |
| Molecular Weight | 131.22 g/mol | Low molecular weight, ideal for API fragment design. |
| Structural Class | Chiral Amino Alcohol | Capable of forming inter/intramolecular H-bonds. |
| LogP (Estimated) | ~0.8 to 1.1 | Favorable lipophilicity for cellular membrane permeability. |
Reactivity Profile & Logical Mapping
The reactivity of this molecule is not merely the sum of its parts; it is dictated by the spatial relationship of its functional groups. The primary alcohol acts as a prime target for electrophiles (e.g., esterification, etherification) or can be oxidized to an aldehyde. Conversely, the secondary amine is basic and nucleophilic, but its reactivity is heavily modulated by the bulky isopropyl group, preventing unwanted over-alkylation (tertiary amine formation) during synthetic workflows.
Figure 1: Logical mapping of functional groups and their causal effects on molecular reactivity.
Applications in Drug Development
In medicinal chemistry, the 1,2-amino alcohol motif is ubiquitous. The structural analog 2-amino-1-butanol is famously used as the core precursor for the anti-tuberculosis drug Ethambutol[1]. By introducing an isopropyl group to the nitrogen atom, 2-(propan-2-ylamino)butan-1-ol mimics the pharmacophore of classic β -adrenergic receptor agonists and antagonists (beta-blockers). The isopropylamine moiety is known to fit precisely into the hydrophobic pocket of β -receptors, a principle utilized in the design of bronchodilators like Isoetharine[4]. Researchers utilize this compound to graft this privileged pharmacophore onto novel drug candidates while retaining the primary alcohol as a synthetic handle.
Experimental Protocol: Selective Reductive Amination
To synthesize 2-(propan-2-ylamino)butan-1-ol from commercially available , a reductive amination workflow is employed. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The following methodology explains not just the how, but the why behind each chemical intervention.
Step-by-Step Methodology
1. Iminium Ion Formation (Condensation)
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Action: Dissolve 1.0 equivalent of 2-amino-1-butanol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of acetone and 1.0 equivalent of glacial acetic acid (AcOH). Stir at room temperature for 1 hour.
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Causality: Acetone acts as the isopropyl source. The addition of AcOH is critical; it acts as an acid catalyst to protonate the intermediate hemiaminal, facilitating the elimination of water to form a highly electrophilic iminium ion. Without mild acidification, the reaction stalls at the hemiaminal stage.
2. Selective Hydride Reduction
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Action: Cool the reaction vessel to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃). Allow the mixture to warm to room temperature and stir for 4-6 hours.
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Causality: Why NaBH(OAc)₃ instead of standard NaBH₄? NaBH₄ is overly aggressive and would reduce the unreacted acetone directly into isopropanol. NaBH(OAc)₃ is a milder hydride donor because the electron-withdrawing acetate groups stabilize the boron-hydride bond. It selectively reduces the protonated iminium ion without touching the ketone, ensuring high product yield. Cooling to 0°C controls the exothermic nature of the hydride transfer, preventing side-reaction degradation.
3. Basic Workup and Isolation
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Action: Quench the reaction by slowly adding 1N aqueous NaOH until the aqueous layer reaches pH > 10. Extract the product into the DCM layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and deprotonates the newly formed secondary amine salt, converting it into its free-base form. This drives the target molecule into the organic (DCM) phase for clean separation.
Figure 2: Step-by-step reductive amination workflow for 2-(propan-2-ylamino)butan-1-ol synthesis.
Validation & Quality Control (The Closed-Loop System)
To ensure the integrity of the synthesis, the protocol must validate itself through analytical checkpoints:
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In-Process TLC: Use a Ninhydrin stain. The primary amine precursor will stain a deep purple/blue, while the secondary amine product (2-(propan-2-ylamino)butan-1-ol) will stain a distinct reddish-brown, allowing for real-time visual confirmation of conversion.
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GC-MS Validation: Post-workup, run Gas Chromatography-Mass Spectrometry. A successful synthesis is validated by the presence of a molecular ion peak at m/z 131.
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¹H NMR Confirmation: The appearance of a septet integration around 2.8–3.0 ppm confirms the successful installation of the isopropyl CH group, validating the structural architecture.
References
To maintain scientific integrity and provide authoritative grounding, the following verified sources were utilized in the formulation of this technical guide:
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Title: 2-(propan-2-ylamino)butan-1-ol — Chemical Substance Information Source: NextSDS URL: [Link]
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Title: Cas 96-20-8, 2-AMINO-1-BUTANOL (Synthetic Precursor) Source: LookChem URL: [Link]
